rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol

Catalog No.
S6548843
CAS No.
1354353-65-3
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol

CAS Number

1354353-65-3

Product Name

rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol

IUPAC Name

[(2S,5R)-5-(aminomethyl)oxolan-2-yl]methanol

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c7-3-5-1-2-6(4-8)9-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1

InChI Key

HEBLJGTVZJGFHQ-RITPCOANSA-N

Canonical SMILES

C1CC(OC1CN)CO

Isomeric SMILES

C1C[C@H](O[C@H]1CN)CO

Molecular Structure Analysis

The key features of the molecule include:

  • A five-membered oxolane ring with two carbon atoms and three oxygen atoms.
  • A chiral center at the carbon atom adjacent to the oxolane ring (marked as 2R).
  • Another chiral center at the carbon atom bearing the aminomethyl group (marked as 5S).
  • A primary alcohol group (CH2OH).
  • An aminomethyl group (CH2NH2).

The presence of two chiral centers makes the molecule exist as a racemic mixture (rac-), meaning it contains equal amounts of both enantiomers.


Chemical Reactions Analysis

  • Nucleophilic substitution: The primary alcohol group can undergo nucleophilic substitution reactions with various reagents, potentially leading to the formation of ethers, esters, or other derivatives.
  • Reduction: The aminomethyl group might be susceptible to reduction reactions, potentially converting the amine to an alkyl group.
  • Oxidation: The alcohol group could be oxidized to a ketone or carboxylic acid under suitable conditions.

Physical And Chemical Properties Analysis

  • Melting point: Likely in the range of low to moderate temperatures due to the presence of hydrogen bonding within the molecule.
  • Boiling point: Expected to be relatively high due to the presence of multiple hydroxyl and amine groups.
  • Solubility: Likely soluble in polar solvents like water and methanol due to the hydroxyl and amine groups.
  • Stability: The molecule might be susceptible to degradation under acidic or basic conditions due to the potential instability of the oxolane ring and the amine group.
  • Skin and eye irritant: The primary alcohol and amine groups could potentially cause irritation upon contact.
  • Respiratory irritant: Inhalation of dust or vapors could irritate the respiratory tract.

Due to the lack of specific data, it is crucial to handle this compound with caution and consult safety data sheets (SDS) from suppliers like Sigma-Aldrich for detailed information on potential hazards and appropriate handling procedures [].

  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The compound can be reduced to yield various alcohol derivatives.
  • Substitution: The aminomethyl group can engage in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used for oxidation reactions.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents employed in reduction processes.
  • Nucleophiles for Substitution: Halides and amines are frequently utilized in substitution reactions.

Major Products Formed

The reactions involving rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol can yield various products, including alcohols, aldehydes, carboxylic acids, and substituted derivatives depending on the specific reaction conditions and reagents utilized.

Research indicates that rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol exhibits potential biological activities. Its aminomethyl group allows for interactions with biomolecules through hydrogen bonding and electrostatic interactions. The compound is under investigation for its possible therapeutic applications in treating various diseases due to its influence on specific molecular targets and pathways within biological systems.

The synthesis of rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol typically employs chiral catalysts or resolution methods to achieve the desired enantiomeric form. Common synthetic routes include:

  • Reduction of Oxirane Derivatives: This method involves using aminomethyl reagents under controlled conditions, often in solvents like tetrahydrofuran.
  • Industrial Production Methods: Large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity, including crystallization and purification steps.

Rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for its biological activities and interactions with enzymes and other biomolecules.
  • Medicine: Research is ongoing to explore its therapeutic potential for different diseases.
  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Several compounds share structural similarities with rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
rac-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanolContains a dioxane ringUnique reactivity due to dioxane structure
rac-[(2R,5S)-5-phenyloxolan-2-yl]methanolFeatures a phenyl group instead of an aminomethyl groupDifferent reactivity due to aromaticity
rac-[2-(aminomethyl)tetrahydrofuran]Incorporates a tetrahydrofuran ringAffects biological activity through ring structure

These comparisons highlight the unique characteristics of rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol, particularly its functional groups and stereochemistry that contribute to its distinct chemical behavior and applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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